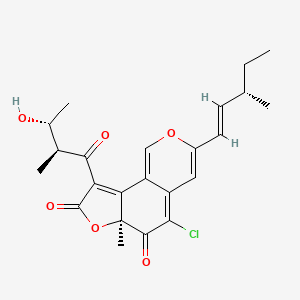

Chaetoviridin A

Vue d'ensemble

Description

La chaetoviridine A est un métabolite secondaire produit par le champignon Chaetomium globosum. Elle appartient à la classe des antibiotiques azaphilones et est connue pour ses puissantes propriétés antifongiques. Ce composé s’est avéré inhiber la croissance de divers champignons pathogènes, dont Verticillium dahliae, qui provoque la maladie de la verticilliose chez les cultures comme le coton .

Applications De Recherche Scientifique

Chaetoviridin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis of azaphilones and to develop new synthetic methodologies for complex natural products.

Medicine: Research is ongoing to explore the potential of this compound as an antifungal drug for treating fungal infections in humans.

Mécanisme D'action

La chaetoviridine A exerce ses effets antifongiques en inhibant la germination des spores et la croissance mycélienne des champignons pathogènes. Le composé perturbe diverses voies métaboliques, notamment le métabolisme de l’acide linolénique, le métabolisme de l’acide alpha-linolénique et le métabolisme des purines, qui sont cruciales pour la croissance et le développement des champignons . De plus, la chaetoviridine A induit la production d’espèces réactives de l’oxygène et d’oxyde nitreux, conduisant à la nécrose cellulaire et à la déformation mycélienne .

Analyse Biochimique

Biochemical Properties

Chaetoviridin A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the growth of the fungal pathogen Verticillium dahliae by interfering with spore germination and mycelial growth . The compound interacts with enzymes involved in cell wall degradation, leading to increased production of reactive oxygen species and nitrous oxide, which contribute to its antifungal activity . Additionally, this compound has been found to interact with proteins involved in stress response and detoxification, further enhancing its inhibitory effects on fungal pathogens .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it causes cell necrosis and mycelial deformation, leading to the inhibition of spore germination and growth . The compound also influences cell signaling pathways by increasing the production of reactive oxygen species and nitrous oxide, which play a role in the defense response of plants against fungal infections . Furthermore, this compound has been shown to affect gene expression related to stress resistance and detoxification, thereby enhancing the overall defense mechanisms of the host plant .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to enzymes involved in cell wall degradation, resulting in the production of reactive oxygen species and nitrous oxide . This binding interaction disrupts the normal functioning of the fungal cells, leading to cell necrosis and mycelial deformation . Additionally, this compound down-regulates genes related to stress resistance and detoxification, further inhibiting the growth and survival of fungal pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its antifungal activity over extended periods . Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that this compound can cause sustained inhibition of fungal growth and spore germination, indicating its potential for long-term use in agricultural applications . Additionally, in vitro and in vivo studies have demonstrated that this compound can enhance the defense response of plants over time, leading to improved resistance against fungal infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cell necrosis and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for maximum efficacy and minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including linolenic acid metabolism, alpha-linolenic acid metabolism, arachidonic acid metabolism, and purine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s overall bioactivity and its ability to inhibit fungal growth and spore germination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and concentration of this compound within the cells, thereby affecting its bioactivity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with enzymes and proteins involved in cell wall degradation and stress response, thereby contributing to its antifungal activity . Additionally, the subcellular localization of this compound may influence its stability and degradation, further affecting its overall bioactivity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La chaetoviridine A est principalement obtenue par fermentation de Chaetomium globosum. La biosynthèse implique une polykétide synthase (PKS) hautement réductrice et une acyltransférase, qui travaillent ensemble pour former le noyau pyranoquinone du composé . Le processus de fermentation implique généralement la culture du champignon dans un milieu riche en nutriments dans des conditions contrôlées afin de maximiser le rendement en chaetoviridine A.

Méthodes de production industrielle : La production industrielle de chaetoviridine A suit des techniques de fermentation similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de croissance, telles que la température, le pH et la disponibilité des nutriments, pour améliorer la production du composé. Après fermentation, le composé est extrait et purifié à l’aide de techniques telles que l’extraction par solvant, la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : La chaetoviridine A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer sa bioactivité ou d’étudier ses propriétés chimiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants comme le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder la chaetoviridine A, conduisant à la formation de différents dérivés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire le composé, modifiant ses groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la chaetoviridine avec des activités biologiques modifiées. Ces dérivés sont souvent étudiés pour leurs propriétés antifongiques ou antibactériennes améliorées .

4. Applications de la recherche scientifique

La chaetoviridine A a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la biosynthèse des azaphilones et pour développer de nouvelles méthodologies de synthèse pour les produits naturels complexes.

Médecine : Des recherches sont en cours pour explorer le potentiel de la chaetoviridine A comme médicament antifongique pour le traitement des infections fongiques chez l’homme.

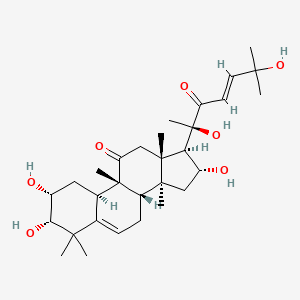

Comparaison Avec Des Composés Similaires

La chaetoviridine A est étroitement liée à d’autres composés azaphilones tels que la chaetoviridine E et la chaetomugiline D. Ces composés partagent un noyau pyranoquinone similaire, mais diffèrent par leurs substituants et leurs bioactivités . Comparée à ses analogues, la chaetoviridine A présente des propriétés antifongiques uniques et un spectre d’activité plus large contre divers agents pathogènes des plantes .

Composés similaires :

- Chaetoviridine E

- Chaetomugiline D

- Chaetoglobosine R

- Chaetoglobosine T

La chaetoviridine A se démarque par son activité antifongique puissante et ses applications potentielles en agriculture et en médecine. Sa structure chimique unique et sa bioactivité en font un composé précieux pour des recherches et des développements supplémentaires.

Propriétés

IUPAC Name |

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSQVPGTQUYLEQ-CCBHEJLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893270 | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308671-17-1, 128252-98-2 | |

| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chaetoviridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

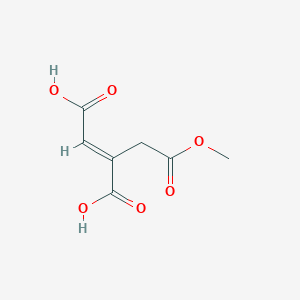

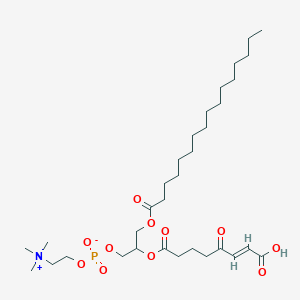

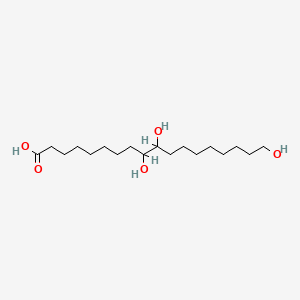

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[18F]FMeNER-D2](/img/structure/B1236695.png)

![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)

![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

![(1S,2Z,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1236710.png)